molecular formula C9H12N2 B1350961 1,2,3,4-Tetrahydroquinolin-3-amine CAS No. 40615-02-9

1,2,3,4-Tetrahydroquinolin-3-amine

Cat. No. B1350961
Key on ui cas rn: 40615-02-9
M. Wt: 148.2 g/mol
InChI Key: FBSQFLMMNVFTRT-UHFFFAOYSA-N
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Patent
US05719141

Procedure details

The solution of 35 g of 3-aminoquinoline in 330 ml of ethanol is hydrogenated in the presence of a total of 27 g of Raney nickel at 55° C. under a pressure of 90 bar for 44 h. After customary working up, the crude product is purified over 900 g of silica gel (mobile phase S): Rf (S)=0.40; MS: M+ =148.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2>C(O)C.[Ni]>[NH2:1][CH:2]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH2:3]1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
NC=1C=NC2=CC=CC=C2C1
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
27 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude product is purified over 900 g of silica gel (mobile phase S)

Outcomes

Product
Name
Type
Smiles
NC1CNC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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